![molecular formula C18H21NO5 B5779712 3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related chromen-2-one derivatives involves complex organic reactions that yield intermediates and final products with potential as inhibitors or reactants in further chemical transformations. For instance, Rodriguez Aristegui et al. (2006) developed improved methods for synthesizing DNA-PK inhibitor precursors through the use of allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold (Rodriguez Aristegui et al., 2006). Furthermore, Li et al. (2014) described a synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one, showcasing the utility of methoxy reduction and Knoevenagel reaction in chromenone synthesis (Li, 2014).
Molecular Structure Analysis
The crystal structure of chromen-2-one derivatives reveals detailed molecular configurations that are crucial for their chemical behavior and biological activities. Manolov et al. (2008) analyzed the crystal structure of a 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, illustrating the compound's dimeric form and intra-molecular hydrogen bonding (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
The chemical reactivity of chromen-2-one derivatives is influenced by their structural features, enabling their participation in various organic reactions. For example, Jindal et al. (2014) reported the synthesis of pyrano[2,3-c]chromen-2(3H)-ones through a photoinduced intramolecular coupling, highlighting the compound's ability to undergo the Paterno–Buchi reaction (Jindal et al., 2014).
properties
IUPAC Name |
3,4,8-trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-12(2)18(21)24-17-13(3)15(5-4-14(11)17)23-10-16(20)19-6-8-22-9-7-19/h4-5H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEIGFJGSMWILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,8-Trimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one |
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